molecular formula C5H12N2O B1275059 N-(2-aminoethyl)propanamide CAS No. 925-58-6

N-(2-aminoethyl)propanamide

Cat. No.: B1275059
CAS No.: 925-58-6
M. Wt: 116.16 g/mol
InChI Key: SUYTZMWLZYCZEF-UHFFFAOYSA-N
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Description

Context and Significance within Amide Chemistry

The core of N-(2-aminoethyl)propanamide's chemical identity lies in its amide group. Amides are a cornerstone functional group in organic chemistry and biochemistry, most famously forming the peptide bonds that link amino acids into proteins. The amide bond in this compound exhibits characteristic properties due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization confers partial double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation.

This electronic feature makes the amide nitrogen significantly less basic than the nitrogen of its terminal amino group. Consequently, the two nitrogen atoms in the molecule have distinct reactivities. The terminal primary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation. The amide group, while generally less reactive, can undergo hydrolysis under acidic or basic conditions or be reduced to an amine. This dual reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact, making it a versatile synthon, or building block, for constructing larger, more elaborate molecular architectures.

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound as a synthetic intermediate extends across multiple scientific disciplines, from medicinal chemistry to materials science. Its structure serves as a key component in the assembly of molecules with specific biological or material functions.

In the field of medicinal chemistry, derivatives of this compound are explored for their biological activity. For instance, research has shown that this compound can be used as a precursor in the synthesis of N-(2-aminoethyl)cytisine. This derivative is of interest due to its high affinity for nicotine (B1678760)acetylcholine (B1216132) neuroreceptors (nAChRs), suggesting potential applications in neuroscience research.

The structural motif of this compound is also fundamental to the construction of Peptide Nucleic Acids (PNAs). PNAs are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine chain. atdbio.comgoogle.comnih.gov These molecules can bind to natural nucleic acids with high specificity and are resistant to enzymatic degradation, making them valuable tools in diagnostics and genetic research. nih.gov

Furthermore, the this compound unit is a key building block in the synthesis of polyamidoamine (PAMAM) dendrimers. biomol.comcaymanchem.comrsc.org Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The generation 0 (G0) PAMAM dendrimer, for example, is formally known as 3,3′,3′′,3′′′-(1,2-ethanediyldinitrilo)tetrakis[N-(2-aminoethyl)-propanamide]. biomol.comcaymanchem.com These structures are investigated for a wide range of applications, including as carriers for drug and gene delivery, due to their unique architecture and multivalency. rsc.org The core geometry and surface groups of these dendrimers can be precisely controlled, influencing their biological interactions. rsc.org

The adaptability of the this compound scaffold is also seen in the development of functional materials for biomedical imaging. Related propanamide structures are used as linkers or core components in the creation of complex probes, such as those designed for imaging tumor hypoxia.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYTZMWLZYCZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404169
Record name N-(2-aminoethyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-58-6
Record name N-(2-aminoethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)propanamide
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Chemical Reactivity and Transformations of N 2 Aminoethyl Propanamide

Oxidation Reactions of the Aminoethyl Moiety

The primary amino group within the aminoethyl moiety of N-(2-aminoethyl)propanamide is susceptible to oxidation. The specific product of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. Generally, the oxidation of primary amines can lead to a variety of products. smolecule.com

With common oxidizing agents like hydrogen peroxide or potassium permanganate, the amino group can be oxidized. smolecule.com The oxidation of a primary amine typically proceeds through the formation of an imine, which can then be hydrolyzed to an aldehyde or ketone. In the case of this compound, oxidation would likely yield an unstable aminoaldehyde intermediate.

In biochemical contexts, flavoprotein enzymes such as monoamine oxidases (MAOs) catalyze the oxidation of primary and secondary amines. nih.gov This enzymatic oxidation involves the conversion of the carbon-nitrogen single bond to a carbon-nitrogen double bond, forming an imine. nih.gov This is often followed by hydrolysis, which would result in the cleavage of the amine. nih.gov The mechanism for some amine oxidations involves the direct transfer of a hydride from the substrate to the flavin cofactor. nih.gov

Table 1: Oxidizing Agents for the Aminoethyl Moiety of this compound

Oxidizing Agent Expected Product Class
Potassium Permanganate (KMnO₄) Oxo derivatives smolecule.com
Hydrogen Peroxide (H₂O₂) Oxo derivatives smolecule.com

Reduction Reactions of the Amide Linkage

The amide linkage in this compound is chemically stable but can be reduced to an amine using powerful reducing agents. smolecule.com This reaction is a fundamental transformation in organic synthesis for the preparation of amines from amides. libretexts.org

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction with LiAlH₄ completely reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂), converting the secondary amide into a secondary amine without cleaving the carbon-nitrogen bond. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by the elimination of the oxygen atom, which coordinates to the aluminum. libretexts.org

Another potent reducing agent capable of this transformation is diisobutylaluminium hydride ((i-Bu)₂AlH). For instance, in a related synthesis, an amide was successfully reduced to the corresponding amine using (i-Bu)₂AlH in a refluxing solution. researchgate.net Applying this to this compound would yield N¹-propylethane-1,2-diamine.

Table 2: Reducing Agents for the Amide Linkage of this compound

Reducing Agent Product Reference
Lithium Aluminum Hydride (LiAlH₄) N¹-propylethane-1,2-diamine libretexts.org

Nucleophilic Substitution Reactions on the Aminoethyl Group

The primary amine of the aminoethyl group is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in nucleophilic substitution reactions with a wide range of electrophiles. smolecule.com

This reactivity is fundamental to using this compound as a building block for more complex molecules. For example, the amino group can be alkylated or acylated. In the synthesis of N-(2-aminoethyl)azoles, a key step involves the alkylation of azoles with precursors containing an aminoethyl group, highlighting the group's ability to act as a nucleophile. researchgate.net

The nucleophilic character of the amino group is also exploited in bioconjugation chemistry. A derivative, N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, utilizes its maleimide (B117702) group for reaction with sulfhydryls, while the amino group could be used for other conjugations. evitachem.com This illustrates how the aminoethyl group can serve as a reactive handle for linking molecules. evitachem.com

Table 3: Examples of Nucleophilic Substitution Reactions on the Aminoethyl Group

Electrophile Reaction Type Resulting Linkage/Group
Alkyl Halide Alkylation Secondary Amine
Acid Chloride Acylation Amide
Epoxide Ring-opening β-hydroxyamine

Enzymatic Biotransformations of this compound Derivatives

The structural features of this compound derivatives make them potential substrates or inhibitors for various enzymes. Biotransformation offers a highly selective and environmentally friendly route to modify chemical structures. preprints.org

Derivatives of this compound could be substrates for several classes of enzymes:

Oxidoreductases: Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of amines. nih.gov A derivative of this compound, N-(2-aminoethyl)-p-chlorobenzamide, has been studied as an inactivator of MAO B, where it forms a covalent adduct with the flavin cofactor. nih.gov This indicates that the aminoethyl moiety can be recognized and processed by such enzymes.

Hydrolases: Enzymes such as amidases or acylases catalyze the hydrolysis of amide bonds. researchgate.net The industrial racemic resolution of amino acids using acylase is a well-established process. researchgate.net It is conceivable that a chiral derivative of this compound could be a substrate for an amidase, potentially enabling stereoselective hydrolysis of the propanamide linkage.

Transferases: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. In multi-step enzymatic cascades, transaminases are used for amination reactions to produce chiral amines. acs.org The aminoethyl group in a derivative could potentially act as an amino donor in such a reaction.

Enzymatic modification can be used to generate novel compounds with enhanced properties, such as increased solubility or bioactivity, from a precursor molecule. preprints.org

Table 4: Potential Enzymatic Biotransformations of this compound Derivatives

Enzyme Class Potential Transformation Potential Outcome Reference
Monoamine Oxidase (MAO) Oxidation of the primary amine Formation of an imine/aldehyde; enzyme inactivation nih.gov
Amidase/Acylase Hydrolysis of the amide bond Cleavage into ethylenediamine (B42938) and propanoic acid researchgate.net

Coordination Chemistry of N 2 Aminoethyl Propanamide and Its Ligands

Complexation with Transition Metal Ions

The interaction of N-(2-aminoethyl)propanamide and its analogues with transition metals showcases the ligand's adaptability, coordinating through different atoms to form stable complexes with diverse geometries.

Nickel(II) and Zinc(II) Complexes

Direct structural studies on this compound complexes with Nickel(II) and Zinc(II) are not extensively documented in the reviewed literature. However, research on analogous ligands provides significant insight into the expected coordination behavior.

Studies on the complexes formed between Ni(II) and Zn(II) with N-(2-propanamide)-2-picolylamine, a structurally related ligand, are particularly informative. inorgchemres.orginorgchemres.org In these cases, two ligand molecules coordinate to the metal center to form octahedral complexes with the general formula ML₂₂. inorgchemres.orginorgchemres.org Spectroscopic analysis, including IR spectroscopy, reveals that the ligand acts as a tridentate NNO donor. inorgchemres.orginorgchemres.org Coordination occurs through the nitrogen atom of the picolylamine's pyridine (B92270) ring, the secondary amine nitrogen, and, crucially, the oxygen atom of the amide's carbonyl group. inorgchemres.org This coordination via the carbonyl oxygen is confirmed by a discernible shift of the ν(C=O) stretching frequency to a lower wavenumber in the IR spectra of the complexes compared to the free ligand. inorgchemres.org

Multifunctional ligands containing amide groups are noted for their potential hemilability, possessing both a relatively inert amine group and a more labile amide group. inorgchemres.org The amide group can coordinate in two primary ways: through the carbonyl oxygen (O-bound) or, typically in more alkaline conditions, through the deprotonated nitrogen atom. inorgchemres.org For the Ni(II) and Zn(II) complexes with the picolylamine derivative, the O-bound mode is observed, resulting in stable octahedral structures. inorgchemres.orginorgchemres.org The Ni(II) complex of this ligand has also been shown to exhibit chromotropic properties, changing color in response to pH shifts or changes in solvent, which is attributed to the protonation/deprotonation of the ligand or the dissociation of the labile amide group. inorgchemres.orginorgchemres.org

Table 1: Spectroscopic Data for Ni(II) and Zn(II) Complexes with N-(2-propanamide)-2-picolylamine

Complexν(C=O) of Ligand (cm⁻¹)ν(C=O) of Complex (cm⁻¹)Coordination ModeGeometry
Ni(L)₂₂16671657NNO-tridentate (via Amide Oxygen)Octahedral
Zn(L)₂₂16671661NNO-tridentate (via Amide Oxygen)Octahedral

Data sourced from studies on N-(2-propanamide)-2-picolylamine, an analogue of this compound. inorgchemres.org

Cobalt(III) Complexes

The coordination chemistry of cobalt(III) with ligands containing aminoethyl and amide functionalities has been explored, often utilizing tripodal amines like tris(2-aminoethyl)amine (B1216632) (tren) as a structural foundation. researchgate.net While direct synthesis with this compound is not detailed in the available sources, studies on similar structures provide a model for its potential interactions.

For instance, the ligand NN′-di-(2-aminoethyl)malondiamide, which features two aminoethyl amide units, has been shown to form a stable, diamagnetic complex with cobalt(III), [CoL(NH₃)₂]Cl. researchgate.net In this complex, the ligand functions as a square-planar quadridentate ligand, which requires the ionization of the amide hydrogen atoms for coordination through the amide nitrogen. researchgate.net This indicates a strong propensity for Co(III) to bind to deprotonated amide nitrogens, a common feature in peptide and amide coordination chemistry with this metal ion in a high oxidation state. Such chelation often results in a distorted octahedral geometry around the Co(III) center. core.ac.uk

Iron(III) Complexes

Research into the complexation of Iron(III) with propanamide-containing ligands has yielded detailed structural information. A key example is the mononuclear complex dichloro[N-propanamide-N,N-bis-(2-pyridylmethyl)amine]iron(III) perchlorate. researchgate.net X-ray structural analysis of this complex confirmed that the Fe(III) center is coordinated to the amide group via the oxygen atom . researchgate.net

In this specific complex, the ligand coordinates to the iron center along with two chloride ions. The coordination sphere around the iron atom consists of one amide oxygen, one tertiary amine nitrogen, and two pyridine nitrogen atoms from the ligand, plus the two chlorides. researchgate.net The infrared spectrum corroborates this finding, showing a shift in the C=O band of the amide group to a lower frequency (1661 cm⁻¹) compared to the free ligand (1686 cm⁻¹), which is indicative of coordination through the oxygen atom. researchgate.net The coordination of an amide group to an iron(III) center is a significant feature also found in some metalloenzymes. researchgate.net

In a related study, asymmetrical Fe(III) Schiff base complexes derived from N-(2-aminoethyl)salicylaldimine (saen), which contains the core ethylenediamine (B42938) structure, were synthesized. These complexes feature a distorted octahedral coordination geometry where two deprotonated tridentate saen ligands bind to the Fe(III) center, creating an N₄O₂ coordination environment. rsc.org

Palladium(II) Complexes

Palladium(II) complexes are well-known for their square-planar geometry and their ability to facilitate the deprotonation of amide protons for coordination. While no crystal structures for a Pd(II) complex with this compound were found, the behavior can be inferred from studies on Pd(II) binding to peptides, particularly those with an amino-terminal copper and nickel (ATCUN) motif. nih.gov The ATCUN motif consists of a terminal amino group and the nitrogens of the first two adjacent peptide linkages.

In a study using a beta-amyloid fragment as a ligand, Pd(II) was used as a diamagnetic substitute for Cu(II) to allow for NMR structural studies. nih.gov The results confirmed that Pd(II) coordinates in a square-planar fashion, binding to the terminal amino group and two subsequent deprotonated amide nitrogens. nih.gov This suggests that this compound would likely coordinate to Pd(II) in a bidentate fashion through the terminal primary amine nitrogen and the deprotonated secondary amide nitrogen, forming a stable five-membered chelate ring. This (N_amine, N_amide) coordination mode is a hallmark of Pd(II) interactions with simple peptides and amides.

Copper(II) Complexes

The coordination chemistry of Copper(II) with amide-containing ligands is extensive, often involving deprotonation of the amide nitrogen to form highly stable complexes. Research on 3-amino-N-(pyridin-2-ylmethyl)-propanamide, a close analogue, shows that it acts as a potent chelator for Cu(II). researchgate.net The X-ray crystal structure of the resulting complex revealed that the ligand coordinates to the copper ion in a tridentate fashion. researchgate.net The binding occurs through the pyridyl nitrogen, the terminal amino group, and, significantly, the deprotonated amide nitrogen . researchgate.net This mode of binding gives the copper center a square pyramidal geometry. researchgate.net

Similarly, studies on other Cu(II) complexes with ligands containing both amide and amine groups confirm that coordination often involves the nitrogen atoms of the amine moieties and the oxygen atom of the amide group. researchgate.net However, under conditions that favor deprotonation, coordination through the amide nitrogen is common and leads to very stable species. researchgate.net It has also been noted that in some systems, the coordination of a metal ion to an amide ligand can induce the hydrolysis of the amide bond. at.ua

Ligand Design and Denticity in this compound Based Systems

The concept of denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.orgbyjus.com The this compound scaffold is a prime example of a flexible ligand capable of exhibiting variable denticity depending on the metal ion and reaction conditions. Its chelating ability stems from three potential donor sites: the primary amino nitrogen (N_amine), the amide carbonyl oxygen (O_amide), and the secondary amide nitrogen (N_amide).

This versatility allows for at least two primary bidentate chelation modes:

(N_amine, O_amide) Chelation : The ligand coordinates through the nitrogen of the terminal amino group and the oxygen of the amide carbonyl group. This forms a stable six-membered ring and does not require deprotonation of the amide. This coordination mode is observed in complexes with derivatives of the ligand and metals like Ni(II), Zn(II), and Fe(III). inorgchemres.orginorgchemres.orgresearchgate.net

(N_amine, N_amide) Chelation : The ligand binds through the terminal amino nitrogen and the deprotonated amide nitrogen. This forms a five-membered ring and is facilitated by metal ions that can promote amide deprotonation, such as Cu(II) and Pd(II). nih.govresearchgate.net

The ability of the amide group to coordinate via either the oxygen or the deprotonated nitrogen is a critical aspect of its chemistry. The choice of donor atom is influenced by factors such as the Lewis acidity of the metal ion, the pH of the solution, and the steric and electronic properties of any additional functional groups on the ligand backbone. By modifying the propanamide or aminoethyl portions of the molecule, ligands can be designed to be bidentate or, as seen with picolylamine derivatives, tridentate, allowing for fine control over the resulting complex's geometry and stability. inorgchemres.orgresearchgate.net

Table 2: Summary of Coordination Modes for this compound and Analogues

Metal IonLigand TypeObserved Donor AtomsDenticityResulting Geometry (Typical)
Ni(II) / Zn(II)AnalogueN_amine, N_pyridine, O_amide TridentateOctahedral ([ML₂])
Co(III)AnalogueN_amine, N_amide Quadridentate (dimer)Octahedral
Fe(III)AnalogueN_amine, N_pyridine, O_amide TridentateDistorted Octahedral
Pd(II)Inferred from ATCUN motifN_amine, N_amide BidentateSquare-Planar
Cu(II)AnalogueN_amine, N_pyridine, N_amide TridentateSquare-Pyramidal

Stability and Formation Constants of Metal Complexes

For context, such studies on other amino-amide ligands typically involve potentiometric titrations to determine the equilibrium constants for the formation of metal-ligand species in solution. scispace.com The data is then used to construct tables that provide a quantitative measure of the stability of the complexes formed with various metal ions under specified conditions (e.g., temperature, ionic strength). ethz.chmdpi.com

Table 1: Stability Constants of Metal-N-(2-aminoethyl)propanamide Complexes

Metal Ion log K₁ log K₂ log β₂ Conditions Reference
Data Not Available - - - - -

Table 2: Thermodynamic Parameters for the Formation of Metal-N-(2-aminoethyl)propanamide Complexes

Metal Ion Complex ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K) Conditions Reference
Data Not Available - - - - - -

Electronic and Structural Characterization of this compound Coordination Compounds

There is no available literature containing the electronic or structural characterization of coordination compounds formed with this compound. Therefore, data from techniques such as UV-Visible spectroscopy, Electron Paramagnetic Resonance (EPR), or X-ray crystallography for these specific complexes cannot be presented.

Table 3: Electronic Spectral Data for this compound Complexes

Complex λmax (nm) ε (M⁻¹cm⁻¹) Assignment Solvent Reference
Data Not Available - - - - -

Table 4: Selected Bond Lengths and Angles for a Representative this compound Complex from X-ray Crystallography

Feature Bond/Angle Length (Å) / Angle (°)
Bond Lengths
M-O(amide) Data Not Available
M-N(amine) Data Not Available
Bond Angles
O-M-N Data Not Available
Reference Data Not Available

Molecular Interactions and Biological Activities of N 2 Aminoethyl Propanamide Analogues

Modulation of Enzyme Activity

Analogues of N-(2-aminoethyl)propanamide have been the subject of numerous studies to determine their effects on enzyme function. This research has primarily focused on their inhibitory capabilities against various enzymes, which in turn affects critical cellular pathways.

The ability of this compound analogues to act as enzyme inhibitors has been a significant area of investigation. These compounds have shown inhibitory activity against several enzymes, most notably carbonic anhydrases (CAs) and serine hydroxymethyltransferase (SHMT).

Carbonic anhydrases are zinc-containing metalloenzymes that play a crucial role in processes like pH homeostasis, CO2 transport, and biosynthesis. unifi.it Certain isoforms, such as CA IX and CA XII, are associated with tumors. tandfonline.com Studies on benzothiazole-based analogues of SLC-0111, which share structural similarities with this compound derivatives, have demonstrated potent inhibitory effects. For instance, a series of benzothiazole-derived sulphonamides showed significant inhibition of several human carbonic anhydrase (hCA) isoforms. unifi.it The potency of these inhibitors was found to be highly dependent on the structural arrangement and the nature of the linker between the benzothiazole (B30560) motif and the sulphonamide group. unifi.ittandfonline.com Elongating a ureido spacer by two carbons in one analogue resulted in the most potent inhibitor of hCA I in the study, with a KI (inhibition constant) of 61.5 nM. tandfonline.com In contrast, a similar analogue with a one-carbon elongation showed a much higher KI of 945.9 nM, indicating a sharp decrease in potency. tandfonline.com

Another enzyme target is serine hydroxymethyltransferase (SHMT), a key enzyme in the folate pathway of the malaria parasite Plasmodium. nih.gov This enzyme is essential for the synthesis of dTMP, a precursor for DNA. nih.gov Inactivation studies using thiosemicarbazide, an amino acid analogue, were performed on SHMT from Plasmodium falciparum (PfSHMT) and Plasmodium vivax (PvSHMT). The results showed time-dependent inactivation of the enzymes. nih.gov

Table 1: Enzyme Inhibition Data for this compound Analogues and Related Compounds

Compound/Analogue Class Target Enzyme Inhibition Constant (KI) Reference
Benzothiazole-derived sulphonamide (Analogue 12) hCA I 61.5 nM tandfonline.com
Benzothiazole-derived sulphonamide (Analogue 8c) hCA I 361.7 nM tandfonline.com
Benzothiazole-derived sulphonamide (Analogue 10) hCA I 945.9 nM tandfonline.com
Benzothiazole-derived sulphonamide (Analogue 8c) hCA II 54.1 nM tandfonline.com
Benzothiazole-derived sulphonamide (Analogue 8c) hCA XII 29.3 nM tandfonline.com
Thiosemicarbazide P. falciparum SHMT (PfSHMT) 0.36 ± 0.07 mM nih.gov
Thiosemicarbazide P. vivax SHMT (PvSHMT) 0.21 ± 0.08 mM nih.gov

The modulation of enzyme activity by this compound analogues can have significant downstream effects on cellular processes. By inhibiting enzymes like carbonic anhydrases, these compounds can disrupt pH regulation and biosynthetic pathways crucial for cell survival, particularly in cancer cells. unifi.it The biological mechanisms can involve interference with processes such as DNA replication and protein synthesis. Crosslinking compounds like Mps-eda.tfa, an this compound derivative, can modify proteins and enzymes, which in turn influences cellular signaling pathways and gene expression. Purine nucleoside analogues, another class of related compounds, are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). medchemexpress.com

Enzyme Inhibition Studies

Receptor Binding and Activation Mechanisms

Analogues of this compound have also been evaluated for their ability to bind to and modulate the activity of various cell surface and intracellular receptors.

This compound and its derivatives have been specifically studied for their potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). smolecule.com These receptors are ion channels found in the central and peripheral nervous system that respond to the neurotransmitter acetylcholine. wikipedia.org The interaction of ligands with nAChRs is critical for neuronal communication, and modulating these receptors has therapeutic potential. smolecule.comwikipedia.org Research indicates that this compound itself has been explored for its effects on nAChRs. smolecule.com The binding of agonists like acetylcholine and nicotine (B1678760) occurs at the interface between subunits of the receptor. wikipedia.orgchemrxiv.org The affinity of these interactions can be influenced by specific amino acid residues within the binding pocket, such as a conserved tryptophan residue that forms a cation-π interaction with the ligand. plos.org Different nAChR subtypes, such as the α4β2 variant prominent in the central nervous system, exhibit different affinities for various ligands. chemrxiv.orgplos.org

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. nih.govmdpi.com Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, often involving G proteins and other proteins like arrestins and GPCR kinases (GRKs). nih.gov While direct interaction studies of this compound with specific GPCRs are not extensively detailed, the structural motifs present in its analogues are known to interact with these receptors. For instance, some GPCRs, like olfactory receptors, can interact with other GPCRs, which can facilitate their functional expression and signaling. merckmillipore.com The development of biased agonists, which preferentially activate either G protein or arrestin pathways, is a key area of pharmacological research, aiming to create drugs with fewer side effects. nih.gov The chemical structure of a ligand determines how it stabilizes the receptor's conformation, thereby influencing which signaling pathway is activated. nih.gov

Nicotine-Acetylcholine Neuroreceptor Affinity

Antiproliferative and Antimicrobial Research

A significant body of research has focused on the potential of this compound analogues as therapeutic agents against cancer and microbial infections.

Research has shown that derivatives of this compound may possess anticancer properties. smolecule.com For example, some pyrrole (B145914) derivatives have demonstrated significant inhibition of tumor growth in various human cancer cell lines. The mechanism is thought to involve interference with cellular processes like DNA replication, leading to apoptosis in cancer cells. medchemexpress.com Similarly, certain benzenepropanamide derivatives are being explored for their potential anticancer activities. ontosight.ai Small amino-terminated PAMAM dendrimers, which include this compound units, have been tested against cancer cell lines such as THP-1 (leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). rsc.org

In addition to anticancer potential, this compound and its derivatives have shown promise as antimicrobial agents. smolecule.com Studies have revealed that these compounds can exhibit activity against a range of bacterial strains. For instance, certain N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core showed promising activity against Gram-positive bacteria, including the multidrug-resistant Staphylococcus aureus (MRSA) strain USA300. nih.gov

Table 2: Antimicrobial Activity of this compound Analogues

Compound/Analogue Target Organism Minimum Inhibitory Concentration (MIC) Reference
Compound 9 (R = 4-nitrophenyl) S. aureus MRSA USA300 4-16 µg/mL nih.gov
Compound 17 (R = 5-nitro-2-thienyl) S. aureus MRSA USA300 4-16 µg/mL nih.gov
Compound 18 (R = 5-nitro-2-furyl) S. aureus MRSA USA300 4-16 µg/mL nih.gov
Thiosemicarbazide 16 S. aureus MRSA USA300 4-16 µg/mL nih.gov
Compound 26 S. aureus MRSA USA300 4-16 µg/mL nih.gov
Compound 26 E. faecalis AR-0781 4-16 µg/mL nih.gov

In Vitro Cytotoxicity Studies

The cytotoxic potential of this compound analogues has been evaluated against various cancer cell lines. Research into related structures, such as derivatives of bis(2-aminoethyl)amine, has shown that these compounds can exhibit moderate antiproliferative potency. mdpi.com For instance, certain derivatives have demonstrated inhibitory activity against human cancer cell lines including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com

In one study, novel bis(2-aminoethyl)amine derivatives were synthesized and screened for their in vitro cytotoxic activity. The results indicated that a phenethyl derivative was the most potent, with IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across the tested cancer cell lines. mdpi.com Halogen-containing analogues also showed significant pro-apoptotic properties in CaCo-2 cells. mdpi.com

Furthermore, studies on N-substituted aminobenzenesulfonamides, which share some structural similarities, have revealed cytotoxic effects against a panel of cancer cell lines, including human prostate cancer (PC-3 and DU-145), human colorectal adenocarcinoma (HT-29 and DLD-1), cervix carcinoma (HeLa), and endometrial carcinoma (ECC-1). Notably, some of these compounds were found to be considerably active against specific cell lines while having minimal effect on normal, non-cancerous cells. For example, one derivative was particularly effective against the DLD-1 cell type, showing lower IC50 values than the standard chemotherapeutic agent 5-fluorouracil.

Interactive Table: In Vitro Cytotoxicity of this compound Analogues and Related Compounds

Compound Type Cell Line Activity Reference
Phenethyl derivative of bis(2-aminoethyl)amine CaCo-2, A549, HTB-140 IC50: 13.95-15.74 µM mdpi.com
Halogen-containing bis(2-aminoethyl)amine derivatives CaCo-2 Induced early apoptosis (35.9-36.7%) mdpi.com
N-substituted aminobenzenesulfonamide derivative DLD-1 Remarkable cytotoxic effect
N-substituted aminobenzenesulfonamide derivative PC-3, DLD-1 Considerably active

Antibacterial and Antifungal Evaluations

Analogues of this compound have demonstrated notable antibacterial and antifungal properties. A series of fatty N-acyldiamines, which include structures related to this compound, were synthesized and screened for their antimicrobial activity. nih.gov Compounds such as N-(2-aminoethyl)dodecanamide and N-(2-aminoethyl)tetracanamide were found to be highly active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL. nih.gov These compounds were also evaluated against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The entire series of synthesized N-acyldiamines exhibited good to moderate antifungal activity against four species of Candida. nih.gov

Research on other related structures, such as 2-arylbenzofurans and stilbenes, has also contributed to the understanding of the antimicrobial potential of these classes of compounds. nih.gov For instance, cicerfuran, a 2-arylbenzofuran, showed antimicrobial activity with MICs as low as 25 μg/ml. nih.gov Stilbenes possessing a free hydroxyl group were active against both bacteria and fungi, with MICs in the range of 25-100 μg/ml. nih.gov

Furthermore, the antimicrobial activity of marine alkaloids like oroidin (B1234803) and its synthetic analogues has been explored. mdpi.com These compounds, which feature a 2-aminoimidazole core, have shown promising inhibition of Gram-positive bacteria. mdpi.com

Interactive Table: Antibacterial and Antifungal Activity of this compound Analogues and Related Compounds

Compound Microorganism Activity (MIC) Reference
N-(2-aminoethyl)dodecanamide Gram-positive bacteria 1-16 µg/mL nih.gov
N-(2-aminoethyl)tetracanamide Gram-positive bacteria 1-16 µg/mL nih.gov
N-Acyldiamines Candida species Good to moderate activity nih.gov
Cicerfuran Bacteria and fungi As low as 25 µg/mL nih.gov
Stilbenes with free hydroxyl group Bacteria and fungi 25-100 µg/mL nih.gov
4-phenyl-2-aminoimidazole derivative (6h) Gram-positive bacteria 12.5 µM mdpi.com

Immunomodulatory Effects and Related Pathways

The immunomodulatory potential of compounds structurally related to this compound has been an area of active investigation. For instance, certain derivatives have been shown to influence the levels of inflammatory mediators. In a study on bis(2-aminoethyl)amine derivatives, the mechanism of cytotoxic action was linked to the reduction of interleukin-6 (IL-6) levels, a potent pro-inflammatory cytokine. mdpi.comnih.gov One particular derivative demonstrated a nearly tenfold inhibition of interleukin release in A549 cells compared to the control. nih.gov

Other research has pointed to the role of related compounds in modulating the activity of immune cells. nih.gov For example, the inhibition of ADAM17, a metalloproteinase, can affect the immune killing effect of Natural Killer (NK) cells on tumor cells. nih.gov While not directly studying this compound, this highlights a potential pathway through which related compounds could exert immunomodulatory effects.

Furthermore, some fentanyl analogues with modified piperidinyl substituents, which bear some resemblance to the broader class of N-substituted amides, have shown significant effects on cytokine levels, suggesting potential immunomodulatory properties. evitachem.com The development of compounds that can selectively modulate immune responses holds promise for the treatment of various inflammatory and autoimmune diseases.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR studies have provided insights into the structural features that govern their potency and selectivity.

In a study of N-acyldiamines, a positive correlation was established between lipophilicity and biological activity, suggesting that increasing the lipophilicity of these compounds could enhance their antimicrobial effects. nih.gov

Research on safinamide (B1662184) analogues, which are α-aminoamide derivatives, has revealed that modifications to different parts of the molecule can significantly impact their inhibitory potency against monoamine oxidase B (MAO-B). researchgate.net These studies indicated that there are strong negative steric effects from the alpha-aminoamide side chains and para substituents of the benzyloxy groups, while meta substituents on the benzyloxy ring have favorable hydrophobic interactions. researchgate.net

Similarly, SAR studies on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, which are closely related to this compound, have shown that the relative potencies of these compounds as MAO-B inhibitors can be rationalized in terms of steric and hydrophobic effects. nih.gov These findings underscore the importance of specific structural modifications in fine-tuning the biological activity of this class of compounds.

Computational Chemistry and Modeling of N 2 Aminoethyl Propanamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This method is instrumental in understanding the structural basis of ligand-target interactions.

Detailed research findings have explored the interaction of N-(2-aminoethyl)propanamide derivatives with biological targets. In one study, a derivative, N-(2-aminoethyl)-3-(dimethylamino)propanamide, was part of a larger ligand designed to bind to the A2A adenosine (B11128) receptor (A2A AR). nih.gov Molecular docking simulations were performed using software such as Glide XP to determine the binding mode. nih.gov The results indicated that the N-(2-aminoethyl)-3-(dimethylamino)propanamide moiety was specifically oriented between the extracellular parts of transmembrane helices (TM) 4 and 5 of the receptor. nih.gov This orientation allows the terminal amino group of the chain to be positioned outside the receptor, which is a crucial finding for designing linked or dimeric ligands. nih.gov The study utilized a molecular model of the A2A AR based on the X-ray structure of rhodopsin and employed the Protein Preparation Wizard of the MacroModel software for model preparation. nih.gov

Table 6.1: Summary of Molecular Docking of an this compound Derivative with the A2A Adenosine Receptor. nih.gov
ParameterFinding
Target ReceptorA2A Adenosine Receptor (A2A AR) Homodimer
Ligand MoietyN-(2-aminoethyl)-3-(dimethylamino)propanamide
Docking SoftwareGlide XP
Predicted OrientationThe propanamide chain is located under extracellular loop 2 (EL2), oriented toward the upper parts of transmembrane helices 4 and 5.
Key InteractionThe moiety is positioned to be outside the receptor without causing significant changes to the structure of EL2.

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are used to understand the electronic structure and properties of molecules from first principles, based on the laws of quantum mechanics. These methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory, can predict molecular geometries, bond energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO is fundamental to a molecule's reactivity and stability. mdpi.com

While specific quantum chemical studies focused solely on this compound are not extensively documented in the literature, the principles are widely applied to similar molecules. researchgate.netresearchgate.net For this compound, such calculations would elucidate the distribution of electron density, identify the most reactive sites, and determine the energies of its molecular orbitals. For instance, methods like DFT (e.g., B3PW91/TZVP) and MP (e.g., MP2/TZVP) could be employed to calculate its structural and thermodynamic parameters. mdpi.com This information is vital for understanding its chemical behavior and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Table 6.2: Representative Data Obtainable from Quantum Chemical Calculations for a Molecule like this compound.
Calculated PropertySignificance
Optimized Molecular GeometryProvides precise bond lengths and angles for the most stable 3D structure.
HOMO/LUMO EnergiesIndicates electronic excitability and chemical reactivity; helps predict reaction mechanisms. mdpi.com
Electrostatic Potential MapVisualizes electron-rich and electron-poor regions, identifying sites for electrophilic and nucleophilic attack.
NBO AnalysisDetails charge distribution on each atom and the nature of chemical bonds (e.g., ionic vs. covalent character). mdpi.com
Thermodynamic Parameters (ΔfH⁰, S⁰, ΔfG⁰)Predicts the stability and feasibility of formation of the compound. mdpi.com

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. ic.ac.uk The shape of a molecule is a dynamic equilibrium among various conformations, with the most stable ones having the lowest free energy. ic.ac.uk Understanding the conformational landscape of this compound is essential for predicting its biological activity, as the active conformation must fit into a specific receptor binding site.

Computational methods like the Monte Carlo Multiple Minimum (MCMM) conformational search are employed to explore the potential energy surface of a molecule and identify its low-energy conformers. nih.gov In the context of the A2A AR ligand containing the N-(2-aminoethyl)-3-(dimethylamino)propanamide moiety, an MCMM analysis was crucial for determining the most favorable conformation inside the receptor's binding site. nih.gov Molecular dynamics (MD) simulations further complement this by providing a view of the molecule's movement and conformational changes over time, offering insights into the kinetics of conformational exchange. copernicus.org

Table 6.3: Common Computational Methods in Conformational Analysis and Dynamics.
MethodDescriptionApplication Example
Molecular Mechanics (e.g., MM2)A classical mechanics-based method used to calculate the stability of different conformations. nih.govUsed to determine the more stable conformations (N-axial vs. N-equatorial) of aminoindan analogs. nih.gov
Monte Carlo Multiple Minimum (MCMM)A stochastic method that randomly samples conformational space to find low-energy structures. nih.govApplied to find the most favorable conformation of a ligand within the A2A AR. nih.gov
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time to study conformational dynamics.Used to predict the preference of a molecule to populate specific energy minima. copernicus.org

Predictive Modeling for Biological Activity

Predictive modeling in computational chemistry uses a molecule's structural or physicochemical properties to forecast its biological activity or functional use. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Use Relationship (QSUR) models are prominent examples. These models establish a mathematical correlation between chemical structure and a specific endpoint, such as binding affinity or functional use. epa.govontosight.aiontosight.ai

For this compound, predictive modeling has been used to estimate its likely functional applications. Based on QSUR models developed by the U.S. Environmental Protection Agency (EPA), the compound has been associated with several potential uses in consumer products. epa.gov These predictions are based on its structural similarity to other compounds with known functions. The model calculates a probability score for various harmonized functional use categories. epa.gov Such predictions are valuable for prioritizing chemicals for further testing and for understanding potential exposure pathways.

Table 6.4: Predicted Functional Use Probability for this compound based on EPA QSUR Models. epa.gov
Harmonized Functional UsePredicted Probability
hair_conditioner0.707
skin_protectant0.543
skin_conditioner0.535
buffer0.463
humectant0.412
flavorant0.382
antioxidant0.378
colorant0.285
antimicrobial0.257
flame_retardant0.251

Advanced Research Applications of N 2 Aminoethyl Propanamide As a Chemical Scaffold

Intermediate in Advanced Organic Synthesis

The bifunctional nature of N-(2-aminoethyl)propanamide allows it to serve as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its ability to participate in reactions at both the amino and amide ends enables the construction of intricate molecular architectures. smolecule.com

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA, where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. mdpi.comnih.gov This modification grants PNAs unique properties, such as high-affinity binding to complementary DNA and RNA sequences and resistance to degradation by nucleases and proteases. mdpi.comresearchgate.net

This compound serves as a key building block in the synthesis of chiral PNAs. smolecule.com Specifically, it is utilized in synthetic routes that yield chiral PNAs bearing a substituent on the N-(2-aminoethyl)glycine backbone. smolecule.commdpi.com The introduction of chirality into the PNA backbone is a critical strategy for pre-organizing the structure to enhance its binding affinity and selectivity for target nucleic acid sequences, thereby improving its potential in antisense and antigene therapies. mdpi.comresearchgate.net

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms; many have potent pharmacological activities. researchgate.net The synthesis of complex alkaloid derivatives for pharmacological research often requires versatile and specifically functionalized intermediates.

This compound has been utilized in the synthesis of derivatives of cytisine, a quinolizidine (B1214090) alkaloid known for its high affinity for nicotine-acetylcholine neuroreceptors (nAChRs). researchgate.net In one documented synthetic pathway, a related precursor, 3-(N-cytisinyl)propanamide, is prepared and then reduced using diisobutylaluminium hydride ((i-Bu)₂AlH) to yield N-(3-aminopropyl)cytisine. researchgate.net A similar strategy starting with the corresponding acetamide (B32628) yields N-(2-aminoethyl)cytisine. researchgate.net These synthetic derivatives are of significant interest for exploring new biologically active compounds with potential therapeutic applications, including spasmolytic and cholinergic effects. smolecule.comresearchgate.net

Table 1: Synthesis of Cytisine Derivatives

Starting Material Intermediate Reducing Agent Final Product Reference
Methyl ester of 3-(N-cytisinyl)propanoic acid 3-(N-cytisinyl)propanamide (i-Bu)₂AlH N-(3-aminopropyl)cytisine researchgate.net

Chiral Peptide Nucleic Acid (PNA) Synthesis

Building Block in Materials Science

In materials science, the predictable reactivity and defined structure of this compound make it an ideal building block for creating highly ordered, functional macromolecules. ontosight.ai Its ability to be incorporated into repeating structures is particularly valuable in the synthesis of polymers and dendrimers.

Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. rsc.org Polyamidoamine (PAMAM) dendrimers, known for their commercial availability and utility in applications like drug delivery, are built generation by generation from a central core. rsc.orggoogle.com

Derivatives of this compound form the structural units of certain PAMAM dendrimers. Research has demonstrated the synthesis of various generation 0 (G0) PAMAM dendrimers where multiple this compound units are attached to a central core molecule. rsc.orgrsc.org For example, tetravalent cores based on hexane- or heptane-diamine can be elaborated with branches that terminate in this compound units. rsc.org These syntheses showcase the compound's role in constructing precise, nanometer-scale architectures for advanced material applications. rsc.orgrsc.org

Table 2: Examples of Dendrimers Incorporating this compound

Compound Name Core Moiety Number of Terminal Groups Reference
3,3′,3′′,3′′′-(Hexane-1,6-diylbis(azanetriyl))tetrakis(this compound) Hexane-1,6-diamine 4 rsc.org
3,3′,3′′,3′′′-(Heptane-1,7-diylbis(azanetriyl))tetrakis(this compound) Heptane-1,7-diamine 4 rsc.org
3,3′,3′′,3′′′-(Decane-1,10-diylbis(azanetriyl))tetrakis(this compound) Decane-1,10-diamine 4 rsc.org

Role in Biochemical Probe Development

Biochemical probes are essential tools for studying biological systems, allowing researchers to identify and characterize the function of proteins and other biomolecules. nih.gov These probes often consist of a targeting moiety, a reactive group for covalent attachment (e.g., a photoaffinity label), and a reporter group for detection. nih.gov

The structure of this compound makes it a suitable scaffold for the synthesis of such probes. Its terminal primary amine provides a reactive handle for conjugation to other molecules, such as a targeting ligand or a reporter tag, through amide bond formation or other coupling chemistries. nih.gov For instance, in the development of probes for the dopamine (B1211576) D2 receptor, a similar aminoethyl-containing molecule was coupled to a propanoic acid derivative bearing a photo-reactive diazirine group. nih.gov The inherent stability of the propanamide portion of the molecule ensures the integrity of the linker during biological experiments. This adaptability allows this compound to function as a versatile linker in creating custom probes for investigating biological targets, such as neuroreceptors. smolecule.com

Table of Mentioned Compounds

Compound Name
This compound
C₅H₁₂N₂O
N-(2-aminoethyl)glycine
Cytisine
N-(3-aminopropyl)cytisine
3-(N-cytisinyl)propanamide
Diisobutylaluminium hydride
N-(2-aminoethyl)cytisine
2-(N-cytisinyl)acetamide
Methyl ester of 3-(N-cytisinyl)propanoic acid
Methyl ester of N-cytisinylacetic acid
Polyamidoamine (PAMAM)
3,3′,3′′,3′′′-(Hexane-1,6-diylbis(azanetriyl))tetrakis(this compound)
3,3′,3′′,3′′′-(Heptane-1,7-diylbis(azanetriyl))tetrakis(this compound)
3,3′,3′′,3′′′-(Decane-1,10-diylbis(azanetriyl))tetrakis(this compound)
3,3′,3′′,3′′′-((((3-(Bis(3-((2-aminoethyl)amino)-3-oxopropyl)amino)propyl)azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrakis(this compound)
4-(2-Aminoethyl)indolin-2-one

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)propanamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves condensation reactions between propionic acid derivatives and ethylenediamine analogs. For purity optimization:

  • Use column chromatography with silica gel (eluent: methanol/chloroform gradient) to isolate the compound.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
    • Key Consideration : Avoid excess reagents to prevent byproducts like N,N-di-substituted derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm amine (-NH₂) and amide (-CONH-) groups. For example, the amine protons appear at δ 1.5–2.0 ppm, while amide protons resonate at δ 6.5–7.5 ppm .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1550 cm⁻¹ (N-H bend) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 131.1) .

Advanced Research Questions

Q. How can thermal analysis (TGA/DSC) elucidate the stability of this compound-based organogels?

  • Methodology :

  • Prepare gels by dissolving this compound in oils (e.g., mustard oil) at 2–5% w/v.
  • TGA : Sharp decomposition at ~300°C indicates thermal stability. Compare weight loss curves of gels vs. free oils to assess gelator efficiency .
  • DSC : Endothermic peaks correlate with gel-to-sol transitions. For example, gels show broader transitions than pure oils, suggesting intermolecular interactions .
    • Data Interpretation : Higher residual mass in gels (>20%) implies robust network formation .

Q. How do structural modifications of this compound affect its bioactivity in enzyme inhibition studies?

  • Methodology :

  • Synthesize analogs (e.g., N-(3-aminophenyl)propanamide) and test against target enzymes (e.g., proteases) via fluorometric assays.
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., trifluoromethyl groups) enhance binding affinity but reduce solubility. Use molecular docking to validate interactions .
    • Contradiction Resolution : If activity decreases despite favorable docking scores, assess cellular permeability via Caco-2 monolayer assays .

Q. What safety protocols are essential when handling this compound in biological assays?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Exposure Mitigation : Use fume hoods for weighing; neutralize spills with 5% acetic acid.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Key Considerations for Experimental Design

  • Contradiction Management : If NMR and MS data conflict (e.g., unexpected adducts), repeat analyses under inert atmospheres to exclude oxidation .
  • Advanced Applications : Explore use in peptide nucleic acid (PNA) synthesis by substituting ethylenediamine moieties in backbone design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.